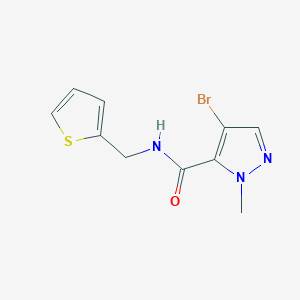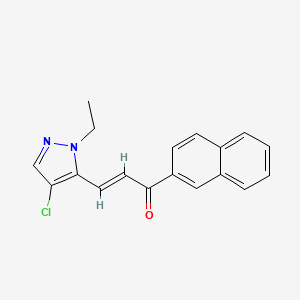![molecular formula C18H16ClF3N2O2 B14928113 4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B14928113.png)
4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with a chloromethylphenoxy and trifluoropropylidene substituent, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the chloromethylphenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with formaldehyde and hydrochloric acid to form the chloromethylphenoxy compound.
Hydrazide formation: The chloromethylphenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with trifluoropropylidene: The final step involves the condensation of the hydrazide with 3,3,3-trifluoropropionaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
化学反应分析
Types of Reactions
4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
科学研究应用
4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoropropylidene group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
相似化合物的比较
Similar Compounds
4-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid: Shares the chloromethylphenoxy group but differs in the presence of a boronic acid moiety.
4-[(4-chloro-3-methylphenoxy)methyl]phenylhydrazine: Similar structure but lacks the trifluoropropylidene group.
Uniqueness
4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide is unique due to the presence of both the chloromethylphenoxy and trifluoropropylidene groups, which confer distinct chemical and biological properties
属性
分子式 |
C18H16ClF3N2O2 |
|---|---|
分子量 |
384.8 g/mol |
IUPAC 名称 |
4-[(4-chloro-3-methylphenoxy)methyl]-N-[(E)-3,3,3-trifluoropropylideneamino]benzamide |
InChI |
InChI=1S/C18H16ClF3N2O2/c1-12-10-15(6-7-16(12)19)26-11-13-2-4-14(5-3-13)17(25)24-23-9-8-18(20,21)22/h2-7,9-10H,8,11H2,1H3,(H,24,25)/b23-9+ |
InChI 键 |
DWYDCQKNKGXORC-NUGSKGIGSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/CC(F)(F)F)Cl |
规范 SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)NN=CCC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B14928032.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]naphthalene-2-sulfonamide](/img/structure/B14928037.png)

![5-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928045.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B14928054.png)
![4-{[(E)-{3-[(2-chloro-4-nitrophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14928055.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B14928063.png)
![2-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B14928065.png)

![1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928088.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14928092.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14928099.png)
![4-[(3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanoyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B14928106.png)
